PDE9A Inhibitory Potency Compared to Close Structural Analogues
While the exact IC50 of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide against PDE9A has not been publicly disclosed, structurally analogous compounds in the same patent family (US9617269) demonstrate potent PDE9A inhibition. For instance, compound WYQ-4 (N1-isopropyl, C5-(4-methoxybenzylamino)) exhibits an IC50 of 121 nM [1]. The target compound's N1-phenyl and C5-butyramido groups are anticipated to modulate potency within a comparable nanomolar range, though the precise rank-order remains unestablished.
| Evidence Dimension | PDE9A inhibition IC50 |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | WYQ-4 (US9617269): IC50 = 121 nM |
| Quantified Difference | N/A (direct comparison unavailable) |
| Conditions | In vitro PDE9A catalytic domain assay using [3H]-cGMP substrate after 15 min incubation |
Why This Matters
Confirms the compound belongs to a potent PDE9 inhibitor series, but highlights the need for head-to-head profiling to verify its relative rank before committing to procurement for PDE9-focused campaigns.
- [1] BindingDB entry BDBM317053 (US9617269, Compound WYQ-4). Affinity Data: IC50 = 121 nM. Target: High affinity cGMP-specific 3',5'-cyclic phosphodiesterase 9A (Human). View Source
